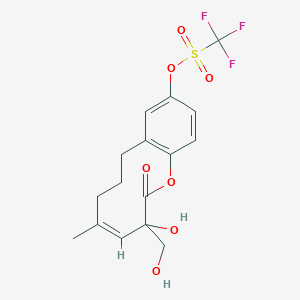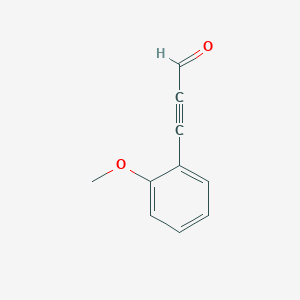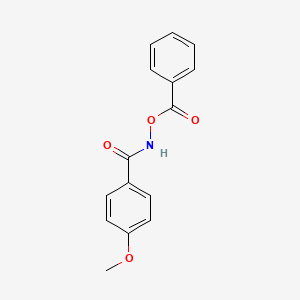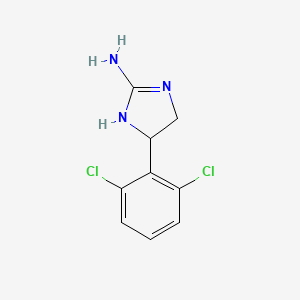![molecular formula C36H36N6 B14130720 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene is an organic compound that features a benzene core substituted with three benzimidazole groups
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of imidazole with formaldehyde to produce 3-imidazolylmethanol, which is then reacted with aniline to form the target compound . Another method involves the condensation of benzoyl chloride with 1-imidazolylmethanol under suitable conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzimidazole groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene has several scientific research applications:
作用機序
The mechanism of action of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene involves its interaction with specific molecular targets. The benzimidazole groups can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and exhibiting therapeutic effects .
類似化合物との比較
Similar Compounds
1,3,5-Tri(1H-imidazol-1-yl)benzene: Similar structure but lacks the dimethyl groups on the benzimidazole rings.
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Another related compound with different substitution patterns on the benzimidazole rings.
Uniqueness
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene is unique due to the presence of dimethyl groups on the benzimidazole rings, which can influence its chemical reactivity and binding properties. This structural feature may enhance its performance in specific applications, such as catalysis and material science.
特性
分子式 |
C36H36N6 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
1-[[3,5-bis[(5,6-dimethylbenzimidazol-1-yl)methyl]phenyl]methyl]-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C36H36N6/c1-22-7-31-34(10-25(22)4)40(19-37-31)16-28-13-29(17-41-20-38-32-8-23(2)26(5)11-35(32)41)15-30(14-28)18-42-21-39-33-9-24(3)27(6)12-36(33)42/h7-15,19-21H,16-18H2,1-6H3 |
InChIキー |
HLAWFCGERPRTSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=CC(=C3)CN4C=NC5=C4C=C(C(=C5)C)C)CN6C=NC7=C6C=C(C(=C7)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)





![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)

